2-[(Carboxymethyl)(methyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[carboxymethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(6-9(12)13)8-5-3-2-4-7(8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUUECRQSVEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350721 | |
| Record name | 2-[(carboxymethyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21716-67-6 | |
| Record name | 2-[(carboxymethyl)(methyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common method for synthesizing 2-[(Carboxymethyl)(methyl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The following steps outline this procedure:
- Dissolution : Dissolve 2-aminobenzoic acid in a 2M sodium hydroxide solution.
- Addition of Chloroacetic Acid : Add chloroacetic acid (1.2 equivalents) to the solution while stirring at elevated temperatures (approximately 80°C) for three days.
- Cooling and Acidification : Allow the mixture to cool to room temperature and then add hydrochloric acid (2M) to precipitate the product.
- Extraction : Extract the product using diethyl ether, followed by drying over magnesium sulfate.
- Evaporation and Purification : Evaporate the solvent under reduced pressure and purify the product using appropriate methods such as recrystallization or chromatography.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored as a rapid alternative to conventional heating methods. This technique can significantly reduce reaction times while improving yields:
- Procedure : A mixture of 2-aminobenzoic acid and chloroacetic acid is subjected to microwave irradiation at controlled temperatures for a shorter duration (typically hours instead of days).
- Yield : Reports indicate yields comparable to traditional methods, with some studies achieving yields above 90%.
Comparative Analysis of Synthesis Methods
| Method | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|
| Conventional Synthesis | 3 days | ~70-80 | Diethyl ether extraction |
| Microwave-Assisted Synthesis | Hours | ~90 | Recrystallization or chromatography |
Alternative Synthesis Routes
Use of Different Amino Acids
Another approach involves the modification of other amino acids or derivatives, such as using methyl-4-formylbenzoate as a starting material:
Derivative Synthesis
Synthesis of derivatives such as 2-[(carboxymethyl)(methyl)amino]-5-bromobenzoic acid can be achieved using similar methodologies but with variations in starting materials:
- For instance, replacing 2-aminobenzoic acid with its brominated counterpart leads to different derivatives while maintaining similar synthetic pathways.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their identity and purity:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm functional groups present in the compound.
- High-Performance Liquid Chromatography (HPLC) : Employed for assessing purity levels, often yielding results above 99% purity for well-purified samples.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Research
Research indicates that 2-[(Carboxymethyl)(methyl)amino]benzoic acid exhibits significant biological activities, particularly in modulating protein interactions. It has been studied for its potential effects on:
- Signal transduction pathways : The compound may influence cellular signaling processes, making it a candidate for drug development targeting specific pathways.
- Gene expression modulation : Its ability to interact with biomolecules can lead to alterations in gene expression patterns, which is vital for therapeutic interventions.
Ligand Binding Studies
The compound acts as a ligand that can bind to various proteins or enzymes. This property makes it valuable in:
- Biochemical assays : Used to study enzyme kinetics and interactions.
- Drug design : Its binding characteristics can inform the design of new pharmaceuticals that target similar pathways.
Case Study 1: Interaction with Enzymes
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity at certain concentrations, suggesting its potential as a lead compound in drug discovery aimed at metabolic disorders.
Case Study 2: Antioxidant Activity
Another research effort investigated the antioxidant properties of this compound. The study demonstrated that the compound could scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress in biological systems.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Differences | References |
|---|---|---|---|---|
| 2-[(Carboxymethyl)(methyl)amino]benzoic acid | C₁₀H₁₁NO₅ | -NH(CH₂COOH)(CH₃) at C2 -COOH at C1 |
Dual substituents (methyl + carboxymethyl) | |
| 2-(Carboxymethyl-amino)-6-chloro-benzoic acid | C₉H₈ClNO₄ | -NH(CH₂COOH) at C2 -Cl at C6 -COOH at C1 |
Chloro substituent enhances hydrophobicity | |
| 2-((Methylamino)methyl)benzoic acid hydrochloride | C₉H₁₂ClNO₂ | -NH(CH₃)CH₂- at C2 -COOH at C1 |
Lacks carboxymethyl group | |
| 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid | C₁₃H₁₂NO₃S | -N(CH₃)(CO-thien-2-yl) at C2 -COOH at C1 |
Thiophene-carbonyl group alters electronic properties | |
| 2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid | C₁₅H₁₂ClNO₃ | -NH(CO-2-ClC₆H₄) at C2 -CH₃ at C5 -COOH at C1 |
Chlorobenzoyl group enhances steric bulk |
Key Observations:
Biological Activity: The carboxymethyl group may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), while the methyl group could reduce metabolic degradation compared to unsubstituted amino derivatives . In contrast, 2-[(2-Chlorobenzoyl)amino]-5-methylbenzoic acid () exhibits enhanced steric bulk due to the chlorobenzoyl group, which may improve binding affinity in hydrophobic enzyme pockets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP (Predicted) | Solubility (mg/mL) | pKa (COOH) | Bioactivity Highlights | |
|---|---|---|---|---|---|
| This compound | 1.2 | 12.5 (Water) | 2.8 | Moderate enzyme inhibition | |
| 2-(Carboxymethyl-amino)-6-chloro-benzoic acid | 1.8 | 8.2 (Water) | 2.6 | Antimicrobial activity (Gram+) | |
| 2-((Methylamino)methyl)benzoic acid | 0.9 | 15.0 (Water) | 2.9 | Intermediate in drug synthesis | |
| 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid | 2.5 | 3.1 (DMSO) | 3.1 | Anti-inflammatory (IC₅₀ = 10 μM) |
Key Observations:
- The target compound’s lower logP (1.2) compared to thiophene-containing analogs (logP = 2.5) suggests improved aqueous solubility, critical for oral bioavailability .
- The chloro-substituted derivative () exhibits reduced solubility but enhanced antimicrobial activity, likely due to increased membrane interaction .
Biological Activity
2-[(Carboxymethyl)(methyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. With the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol, this compound features both carboxymethyl and methyl amino groups, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Protein Binding : The compound can act as a ligand for specific proteins or enzymes, modulating their activity and influencing cellular pathways such as signal transduction and gene expression.
- Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. This inhibition may have implications for neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : Research indicates that compounds with structural similarities demonstrate significant antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of various benzoic acid derivatives, including this compound. The compound exhibited significant growth inhibition in human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. Notably, the compound showed an IC50 value of 3.0 μM against the A549 lung cancer cell line, indicating strong potential as an anticancer agent .
Study 2: Cholinesterase Inhibition
In vitro assays demonstrated that derivatives similar to this compound can inhibit acetylcholinesterase with IC50 values ranging from 7.49 to 33.00 nM. This suggests a promising avenue for developing treatments for cognitive disorders by enhancing cholinergic signaling .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various chemical reactions involving benzoic acid derivatives and amino acids. The unique combination of functional groups enhances its reactivity compared to structurally similar compounds, allowing it to participate in diverse biochemical pathways.
Q & A
Q. What synthetic strategies are effective for preparing 2-[(Carboxymethyl)(methyl)amino]benzoic acid, and how can reaction conditions be optimized?
A two-step synthesis involving condensation of appropriate aldehydes with substituted anilines and aminobenzoic acids in acidic media is commonly employed. For example, analogs like 2-[bis(aryl)methyl]benzoic acids are synthesized via sequential coupling and oxidation steps. Optimization includes adjusting the solvent (e.g., methane sulfonic acid or chloroacetic acid) and stoichiometry of reactants to improve yield and purity . Reaction calorimetry studies suggest maintaining pH below 7 to avoid side reactions, as high pH reduces amide formation efficiency .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC : Assess purity (>98% by area normalization) with a C18 column and UV detection at 254 nm.
- NMR : Confirm substituent positions via and chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxymethyl groups at δ 3.5–4.0 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H] at m/z 236.2) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Melting Point : Use differential scanning calorimetry (DSC) to confirm thermal stability (e.g., analogs like 4-amino-2-chlorobenzoic acid melt at 210–215°C ).
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) to determine aqueous solubility, which is critical for bioavailability studies.
- pKa : Titrate with NaOH/HCl and use UV-Vis spectroscopy to measure ionization states (predicted pKa ~3.6 for the carboxylic acid group) .
Advanced Research Questions
Q. How does the crystallinity of this compound influence its bioavailability, and what methods control polymorphism?
Polymorph screening via solvent evaporation or cooling crystallization can identify stable forms. Raman spectroscopy (e.g., peaks at 1600–1700 cm for carboxylate vibrations) and X-ray diffraction distinguish polymorphs. Polymer-induced heteronucleation (e.g., using 2-((4-vinylphenyl)amino)benzoic acid copolymers) can direct crystal growth toward specific habits, improving dissolution rates .
Q. What mechanistic insights explain the compound’s reactivity in amide bond formation?
Kinetic studies using carbodiimide/HOBt coupling reveal a catalytic cycle where HOBt accelerates active ester formation. The rate-limiting step is nucleophilic attack by the amine. In the absence of HOBt, yields drop below 50% due to competing hydrolysis. Computational modeling (DFT) of transition states can further clarify substituent effects on reaction pathways .
Q. How do structural modifications (e.g., trifluoromethyl substitution) alter bioactivity or binding affinity?
Comparative studies with analogs like 2-(methyl(3-(trifluoromethyl)phenyl)amino)benzoic acid (CAS 27696-34-0) show enhanced lipophilicity (logP increased by ~1.5) and metabolic stability. Docking simulations with target enzymes (e.g., cyclooxygenase) highlight hydrophobic interactions from CF groups, which improve binding ΔG by 2–3 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
